Fmoc-Cys(Trt)-OH

Descripción general

Descripción

Fmoc-Cys(Trt)-OH is an N-terminal protected cysteine derivative used in peptide synthesis . It is the standard reagent for coupling cysteine into peptide sequences .

Synthesis Analysis

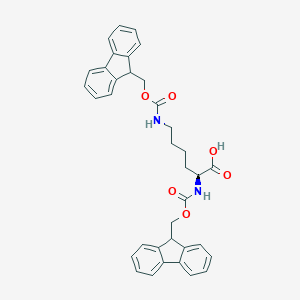

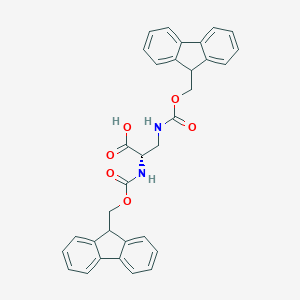

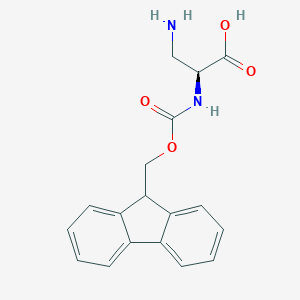

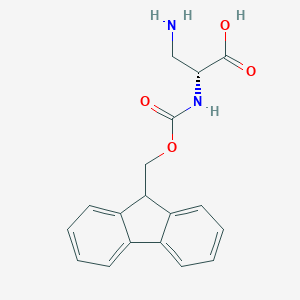

The synthesis of Fmoc-Cys(Trt)-OH involves coupling cysteine into peptide sequences . The quality specifications for this reagent are high, with HPLC Purity ≥ 99.0% and Enantiomeric Purity ≥ 99.8% .Molecular Structure Analysis

The molecular formula of Fmoc-Cys(Trt)-OH is C37H31NO4S . Its molecular weight is 585.71 .Chemical Reactions Analysis

Fmoc-Cys(Trt)-OH is used in the synthesis of mono- and bi-functionalized platinum (IV) complexes to target angiogenic tumor vasculature . It is also used in the synthesis of complex disulfide-rich peptides .Physical And Chemical Properties Analysis

Fmoc-Cys(Trt)-OH appears as a white to light yellow crystal powder .Aplicaciones Científicas De Investigación

Solid Phase Peptide Synthesis : Fmoc-Cys(Trt)-OH is used in Fmoc solid phase peptide synthesis, demonstrating excellent synthesis characteristics. It's efficiently deprotected using 95% TFA, providing ease of use with Fmoc chemistry for cysteine-containing peptides (McCurdy, 1989).

Stability Against TFA : Different Fmoc-Cys(PG)-OH derivatives, including Fmoc-Cys(Trt)-OH, were incorporated into a model tripeptide to study their stability against TFA, proving to be compatible with the S-Trt group for regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

Application in SPPS : The derivative Fmoc-Cys(Mmt)-OH was compared to Fmoc-Cys(Trt)-OH, showing more acid labile properties, and was successfully utilized in the SPPS of Tyr1-somatostatin (Barlos et al., 2009).

Chemical Protein Synthesis : Fmoc-Cys(Trt)-OH facilitates chemical protein synthesis by convergent and one-pot native chemical ligations. Its Fmoc group is stable to oxidative conditions and is readily removed after ligation, streamlining the peptide synthesis process (Kar et al., 2020).

Reducing Racemization : In Fmoc solid phase peptide synthesis, the use of Fmoc-Cys(Trt)-OH can lead to racemization. However, studies show that racemization can be significantly reduced or avoided by altering synthesis conditions (Kaiser et al., 1996).

Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-Cys(Trt)-OH, are used in developing antibacterial materials. These materials inhibit bacterial growth without affecting mammalian cell lines, indicating their potential in biomedical applications (Schnaider et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPUVPNPAJWHZ-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145699 | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Fmoc-Cys(Trt)-OH | |

CAS RN |

103213-32-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103213-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

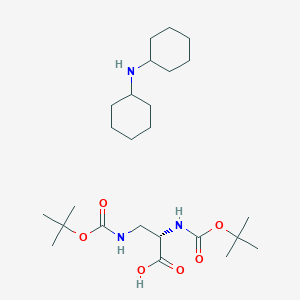

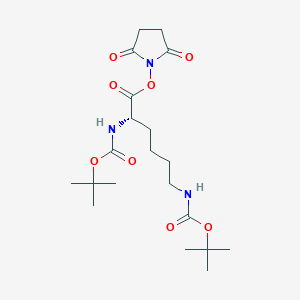

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.